molecular formula C18H24N4O B6801642 N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(methylamino)benzamide

N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(methylamino)benzamide

Cat. No.: B6801642
M. Wt: 312.4 g/mol
InChI Key: FGQLPWVUYZFFIH-UHFFFAOYSA-N
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Description

N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(methylamino)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclohexyl group attached to a pyrazole ring, which is further connected to a benzamide structure. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(methylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-13-12-22(14-8-4-3-5-9-14)21-17(13)20-18(23)15-10-6-7-11-16(15)19-2/h6-7,10-12,14,19H,3-5,8-9H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQLPWVUYZFFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1NC(=O)C2=CC=CC=C2NC)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(methylamino)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Benzamide Formation: The final step involves the coupling of the cyclohexyl-substituted pyrazole with 2-(methylamino)benzoic acid. This can be achieved through a condensation reaction using coupling agents such as carbodiimides (e.g., DCC) or through direct amidation under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and benzamide rings. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The aromatic ring of the benzamide can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are possible, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), sulfonating agents (SO₃/H₂SO₄)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(methylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as a ligand in receptor studies. Its ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(methylamino)benzamide depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The cyclohexyl and pyrazole moieties can interact with hydrophobic pockets, while the benzamide group can form hydrogen bonds with amino acid residues in the target protein. This interaction can lead to inhibition or activation of the target, affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(methylamino)benzamide: shares structural similarities with other benzamide derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclohexyl group provides hydrophobic character, the pyrazole ring offers potential for hydrogen bonding and π-π interactions, and the benzamide moiety allows for further functionalization and interaction with biological targets.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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